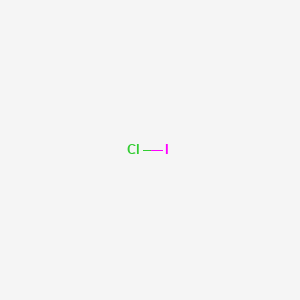

Chloroiodide

描述

Chloroiodide refers to a class of compounds containing both chlorine and iodine atoms. These compounds are not directly discussed in the provided papers, but the papers do provide insights into various chlorination and iodination reactions, which are relevant to the synthesis and reactivity of chloroiodide species.

Synthesis Analysis

The synthesis of chlorinated organic compounds is a significant area of research. For instance, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides is reported, which is applied to the synthesis of chlorolissoclimide, a cytotoxic compound . Additionally, the synthesis of chloro10cycloparaphenylene through a Suzuki-Miyaura coupling followed by an acid-mediated aromatization process is described, showcasing the incorporation of chlorine into macrocyclic structures10. The use of chloroform as a carbon monoxide source in palladium-catalyzed synthesis of 2-amidoimidazo[1,2-a]pyridines also highlights the versatility of chlorinated reagents in organic synthesis .

Molecular Structure Analysis

The papers discuss the molecular structures of various chlorinated compounds rather than chloroiodide itself. For example, the synthesis of meso-substituted chlorins, which are dihydroporphyrin macrocycles, is detailed, showing the importance of chlorin structures in mimicking the function of chlorophyll . The rational synthesis of chlorins via rearrangement of porphodimethenes also provides insights into the influence of beta-substituents on the regioselectivity and stereoselectivity of pyrroline ring formation .

Chemical Reactions Analysis

The chemical reactivity of chlorinated compounds is explored in several papers. The use of a new recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions is described, demonstrating the potential for chlorination of various substrates . The design and synthesis of chiral N-chloroimidodicarbonates for asymmetric chlorination of silyl enol ethers is another example of the application of chlorinated reagents in stereoselective synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of chloroiodide compounds are not directly discussed, the papers provide information on the properties of related chlorinated compounds. For instance, the chlorins synthesized in paper exhibit typical absorption and fluorescence spectra, which are important for their application in synthetic model systems. The lanthanide complexes with chlorin antennae discussed in paper benefit from dual emission in the red and near-infrared region, which is relevant for biological applications.

科学研究应用

Materials Science and Chemical Kinetics

- Field : This application falls under the field of Materials Science and Chemical Kinetics .

- Application Summary : Chloroiodide is used in iodine clocks, which are fascinating nonlinear chemical systems. The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

- Methods and Procedures : The changes in iodine concentration can be associated with changes in pH and redox potential. It is possible to distinguish between substrate-depletive clocks (e.g. the iodide–hydrogen peroxide–thiosulfate system, Landolt-type systems), autocatalysis-driven clocks (e.g. the iodate–thiocyanate reaction) and pseudo-clocks (e.g. the chlorite–iodide reaction) .

- Results and Outcomes : Despite their unquestionably great relevance for the field of chemical kinetics itself, for the development of analytical tests, and for pedagogical demonstrations, clock reactions and oscillating chemical systems in general (not only “iodine” ones) have not yet received the attention they deserve from the materials science community .

Thermophysical Property Data

- Field : This application falls under the field of Thermophysical Property Data .

- Application Summary : Chloroiodide is used in the generation of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

- Methods and Procedures : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results and Outcomes : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds .

属性

InChI |

InChI=1S/ClI/c1-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRGKCOWNLSUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ICl, ClI | |

| Record name | IODINE MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine monochloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_monochloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064879 | |

| Record name | Iodine chloride (ICl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodine monochloride appears as black crystals or a reddish brown oily liquid with a pungent odor. Melting point 27 °C (alpha form) or 14 °C (beta form). Corrosive to metals and tissue., Black solid or reddish-brown liquid; Solid occurs as alpha (mp = 27.2 deg C) and beta (mp = 13.9 deg C) forms; Soluble in water; [Merck Index] Black crystalline solid with an acrid odor; Insoluble in water; [MSDSonline] | |

| Record name | IODINE MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

97 °C, DECOMP | |

| Record name | IODINE MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALC, ETHER, CARBON DISULFIDE, ACETIC ACID, SOL IN HYDROCHLORIC ACID | |

| Record name | IODINE MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.10 @ 29 °C/4 °C | |

| Record name | IODINE MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Iodine monochloride | |

Color/Form |

BLACK CRYSTALS OR REDDISH-BROWN LIQ | |

CAS RN |

7790-99-0 | |

| Record name | IODINE MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine chloride (ICl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine chloride (ICl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine monochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SMG5NLU45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IODINE MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

ALPHA 27.2; BETA 13.9 °C | |

| Record name | IODINE MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)